![molecular formula C20H16N2O2S B2900334 N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide CAS No. 313647-68-6](/img/structure/B2900334.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

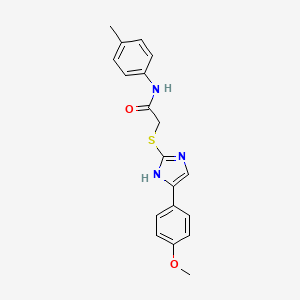

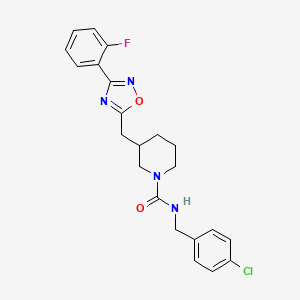

“N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide” is a chemical compound with the linear formula C16H14N2O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The ethoxybenzamide group is attached to the benzothiazole core.Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

The molecular electrostatic potential (mep) surface of the thiazole ring, which is a part of this compound, plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as solubility and stability, could potentially be influenced by environmental factors .

Avantages Et Limitations Des Expériences En Laboratoire

N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. This compound also has some off-target effects, such as inhibition of other protein tyrosine phosphatases, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the use of N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide in scientific research. One area of interest is the development of more potent and selective inhibitors of PTP1B, which could be used to further elucidate the role of this enzyme in insulin signaling and glucose homeostasis. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of diabetes and other metabolic disorders. Finally, this compound could be used to study the role of PTP1B in other physiological processes, such as cancer and inflammation, and to identify new therapeutic targets for these diseases.

Méthodes De Synthèse

The synthesis of N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-bromo-1,3-benzothiazole, which is then reacted with 4-ethoxyaniline to form the intermediate compound 2-(4-ethoxyphenylamino)benzo[e][1,3]benzothiazole. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound.

Applications De Recherche Scientifique

N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide has been extensively used in scientific research as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. This compound has also been used to study the role of PTP1B in other physiological processes, such as cancer, inflammation, and neuronal function.

Safety and Hazards

Propriétés

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-2-24-15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRXNNDSLHTKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate](/img/structure/B2900260.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)

![2,4-Dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2900267.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)